Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester
CAS No.: 68698-57-7
Cat. No.: VC19361086
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68698-57-7 |
|---|---|
| Molecular Formula | C14H20O2 |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | methyl 1,6-dimethyl-5-prop-1-en-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate |
| Standard InChI | InChI=1S/C14H20O2/c1-8(2)12-9(3)14(4)7-10(12)6-11(14)13(15)16-5/h10-11H,1,6-7H2,2-5H3 |
| Standard InChI Key | QGLOTHQLJUMRHT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2CC(C1(C2)C)C(=O)OC)C(=C)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is methyl 1,6-dimethyl-5-prop-1-en-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate, reflecting its bicyclic norbornene skeleton with substituents at positions 1, 2, 5, and 6 . Its molecular formula is C₁₄H₂₀O₂, corresponding to a molecular weight of 220.31 g/mol . The structure features:
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A bicyclo[2.2.1]hept-5-ene core
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Methyl groups at C1 and C6
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An isopropenyl (1-methylethenyl) group at C5
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A methyl ester moiety at C2
Stereochemical and Spectroscopic Data
The compound’s stereochemistry is defined by its bicyclic framework, with the methyl and isopropenyl groups occupying specific axial or equatorial positions. Key spectroscopic identifiers include:
The absence of experimental spectral data in public databases highlights opportunities for further characterization studies.
Synthesis and Industrial Production
Diels-Alder Cyclization Route
The primary synthesis involves a Diels-Alder reaction between dehydrolinalool and methyl acrylate, followed by cyclization and reduction steps . A representative protocol from patent literature includes:
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Cyclization: Heating dehydrolinalool at 185–195°C to form cyclodehydrolinalool .
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Diels-Alder Reaction: Reacting cyclodehydrolinalool with methyl acrylate in xylene at 140–150°C to yield the intermediate diester .
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Reduction: Using sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) to reduce the diester to the target methyl ester .
This method achieves moderate yields (50–60%) and requires careful control of reaction conditions to minimize byproducts.
Alternative Synthetic Approaches
Applications in Fragrance Chemistry
Role as a Fixative and Odor Modifier
Methyl vetivate serves as a precursor to arbozol (CAS 73127-38-5), a fragrance fixative valued for its fresh, ozonic, and woody odor profile . Key functional attributes include:
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Fixative Properties: Slows evaporation of top notes in perfumes, extending fragrance longevity .
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Odor Modulation: Blends harsh musky notes and enhances citrus/woody accords in compositions .
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Synergistic Effects: Combines effectively with methyl cedryl ketone and ambroxide derivatives .
| Product Category | Role in Formulation | Notable Brands |
|---|---|---|
| Eau de Parfum | Base note stabilizer | Luxury niche houses |
| Functional perfumes | Aldehydic note fixative | Detergents, air fresheners |
| Cosmetics | Masking agent for surfactants | Skincare products |
Industry evaluations describe its odor as "a bridge between vetiver and ambergris with a cooling oceanic undertone" .
Future Research Directions
Enantioselective Synthesis
Developing asymmetric catalytic methods to produce enantiopure methyl vetivate could unlock novel odor profiles. Potential strategies include:
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Chiral Lewis acid-catalyzed Diels-Alder reactions
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Biocatalytic approaches using terpene cyclases
Expanded Applications in Material Science
The compound’s rigid bicyclic structure makes it a candidate for:
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Monomers in high-performance polymers
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Ligands in organometallic catalysis
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Chiral stationary phases for chromatography
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